spiro[3H-1-benzofuran-2,4'-azepane]
Description
Spiro compounds, characterized by two rings sharing a single atom, are renowned for their conformational rigidity and diverse biological activities . Spiro[3H-1-benzofuran-2,4'-azepane] features a benzofuran moiety fused to a seven-membered azepane ring. This structural motif confers unique steric and electronic properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
spiro[3H-1-benzofuran-2,4'-azepane] |
InChI |
InChI=1S/C13H17NO/c1-2-5-12-11(4-1)10-13(15-12)6-3-8-14-9-7-13/h1-2,4-5,14H,3,6-10H2 |
InChI Key |
VBXBMUSZERTRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’H-Spiro[azepane-4,1’-isobenzofuran] typically involves a multi-step process. One common method is the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones in good to high yields .
Industrial Production Methods
Industrial production methods for 3’H-Spiro[azepane-4,1’-isobenzofuran] are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3’H-Spiro[azepane-4,1’-isobenzofuran] undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: High-valence iodine reagents such as PIFA (phenyliodine(III) bis(trifluoroacetate)).
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Spirobisnaphthalene derivatives.
Reduction: Reduced forms of the azepane ring.
Substitution: Substituted azepane derivatives.
Scientific Research Applications
3’H-Spiro[azepane-4,1’-isobenzofuran] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3’H-Spiro[azepane-4,1’-isobenzofuran] is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The spiro linkage and the presence of both azepane and isobenzofuran moieties may contribute to its unique biological activities by modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Core Ring Size and Conformational Flexibility
Azepane vs. Piperidine Analogs :
The seven-membered azepane ring in spiro[3H-1-benzofuran-2,4'-azepane] introduces greater conformational flexibility compared to six-membered piperidine analogs (e.g., 3H-spiro[1-benzofuran-2,4'-piperidine], CAS 54775-03-0). This flexibility may enhance binding to larger biological targets but could reduce metabolic stability .
Substituent Effects
Substituents on the benzofuran or heterocyclic ring significantly alter bioactivity and physicochemical properties:
- Halogenated Derivatives :
Chlorine (Cl) and bromine (Br) substituents enhance electrophilic reactivity, improving interactions with biological targets. For example, 5-chloro derivatives exhibit marked antimicrobial effects , while brominated azepane analogs (e.g., CAS 1258430-92-0) show promise in kinase inhibition . - Trifluoromethyl (CF₃) Groups :
The electron-withdrawing CF₃ group increases metabolic resistance but may introduce toxicity, as seen in discontinued derivatives .
Salt Forms and Solubility
- Hydrochloride vs. Hydrobromide Salts :
Salt forms (e.g., 3H-spiro[benzofuran-2,4'-piperidine] hydrochloride, CAS 1783713-03-0) improve aqueous solubility, critical for drug formulation. Hydrobromide salts (e.g., spiro[benzofuran-2(3H),1'-methyl-4'-piperidine] hydrobromide) offer similar benefits but may differ in crystallinity .
Limitations and Gaps
- Spiro[3H-1-Benzofuran-2,4'-Azepane] : Direct pharmacological data are lacking. Computational modeling suggests its azepane ring could enhance binding to G-protein-coupled receptors (GPCRs), but experimental validation is needed.
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